Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin

Description

BenchChem offers high-quality Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H98O49/c1-22(78)92-50-43-36(15-71)106-64(57(50)99-29(8)85)114-44-37(16-72)108-66(59(101-31(10)87)51(44)93-23(2)79)116-46-39(18-74)110-68(61(103-33(12)89)53(46)95-25(4)81)118-48-41(20-76)112-70(63(105-35(14)91)55(48)97-27(6)83)119-49-42(21-77)111-69(62(104-34(13)90)56(49)98-28(7)84)117-47-40(19-75)109-67(60(102-32(11)88)54(47)96-26(5)82)115-45-38(17-73)107-65(113-43)58(100-30(9)86)52(45)94-24(3)80/h36-77H,15-21H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJIYQCXCUPWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

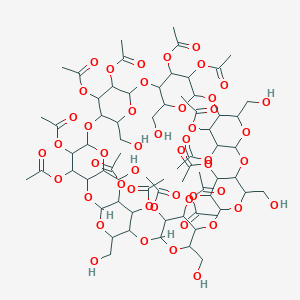

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)CO)CO)CO)CO)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H98O49 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1723.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin?

Technical Deep Dive: Heptakis(2,3-di-O-acetyl)- -cyclodextrin

CAS No: 116389-66-3 | Formula: C

Executive Summary

Heptakis(2,3-di-O-acetyl)-

Unlike random derivatives, 2,3-DACD is a single-isomer chiral selector.[1] Its specific regiochemistry creates a hydrophobic secondary rim and a hydrophilic primary rim, making it a critical intermediate for synthesizing anionic chiral resolving agents (e.g., sulfated CDs) and a potent stationary phase for gas chromatography (GC) and capillary electrophoresis (CE).[1]

Section 1: Structural Anatomy & Regiochemistry[1]

The structure of 2,3-DACD is defined by its specific substitution pattern. In native

-

Secondary Face (Wider Rim): The C2-OH and C3-OH groups are esterified with acetyl groups (-COCH

). This functionalization significantly extends the hydrophobic cavity depth and alters the hydrogen-bonding network at the secondary rim.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Primary Face (Narrow Rim): The C6-OH groups remain free (hydroxyls).[1] This is the critical "reactive handle" that allows for further derivatization (e.g., sulfation, phosphorylation) or specific polar interactions with analytes.[1]

Structural Visualization

The following diagram illustrates the hierarchical composition of 2,3-DACD, highlighting the regioselective acetylation.

Figure 1: Structural hierarchy of Heptakis(2,3-di-O-acetyl)-

Section 2: Physicochemical Properties

The physicochemical profile of 2,3-DACD differs significantly from native

| Property | Value / Characteristic | Experimental Relevance |

| Molecular Weight | 1723.5 g/mol | Mass spectrometry verification (M+Na |

| Melting Point | 184–188 °C (decomp) | Thermal stability limit for GC stationary phases.[1] |

| Solubility | Soluble: CHCl | Used in normal-phase LC or as a coating in GC. Precursor for water-soluble derivatives.[1][2][3][4] |

| Cavity Character | Extended Hydrophobic Zone | Acetyl groups extend the hydrophobic cavity, enhancing affinity for non-polar bicyclic analytes. |

| Chiral Selectivity | High for amines & alcohols | Acetyl carbonyls provide dipole-dipole interaction sites for chiral recognition. |

Section 3: Synthesis & Regioselectivity (The "Blocking" Strategy)[1]

Direct acetylation of

Validated Synthesis Protocol

-

Protection (C6): React dried

-CD with TBDMS-Cl in Pyridine. The bulky silyl group selectively reacts with the primary C6-OH. -

Functionalization (C2, C3): React the intermediate with Acetic Anhydride (Ac

O) and Pyridine. This fully acetylates the remaining secondary hydroxyls.-

Intermediate: Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-

-CD.[8]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-

-

Deprotection (C6): Remove the silyl groups using Boron Trifluoride Etherate (BF

·Etngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> O) or Tetrabutylammonium Fluoride (TBAF).

Figure 2: Synthetic workflow for the regioselective production of 2,3-DACD via silyl protection.

Section 4: Analytical Characterization (NMR & MS)

Verification of the structure relies on

Diagnostic

H NMR Signals (in CDCl

or DMSO-d

)

-

H-1 (Anomeric):

~5.1 – 5.3 ppm (Doublet).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

H-3 (Secondary):

~5.2 – 5.5 ppm. Critical Diagnostic: This proton shifts significantly downfield (from ~3.9 ppm in native CD) because it is geminal to the O-acetyl group.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

H-2 (Secondary):

~4.7 – 4.9 ppm. Also shifts downfield (from ~3.6 ppm) due to acetylation.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

H-6 (Primary):

~3.7 – 4.0 ppm. Remains in the "sugar region" as it is unsubstituted (OH).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Acetyl Methyls (-COCH

):ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Self-Validation Check: If the H-6 protons appear downfield (~4.2-4.5 ppm) or if the integration of acetyl methyls corresponds to 21 protons (7 groups), the synthesis failed (likely tri-acetylated or mono-acetylated).[1]

Section 5: Applications in Drug Development & Chromatography[1]

1. Chiral Stationary Phase (GC & HPLC)

2,3-DACD is dissolved in polysiloxanes to create chiral capillary columns.[1]

-

Mechanism: The acetyl groups provide dipole-dipole interaction sites, while the free C6-OH allows for hydrogen bonding with polar analytes.

-

Target Analytes: Excellent for separating enantiomers of volatile organics, terpenes, and derivatized amino acids.[1]

2. Precursor for Single-Isomer Sulfated CDs

This is the most high-value application. 2,3-DACD is reacted with SO

-

Result: Heptakis(2,3-di-O-acetyl-6-O-sulfo)-

-CD (HDAS-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Utility: A "Gold Standard" chiral selector in Capillary Electrophoresis (CE) for basic drugs (e.g., Terbutaline, Amphetamines) due to the counter-current mobility generated by the negative sulfate groups.[1]

References

-

Synthesis & Characterization

-

Structural Analysis (NMR)

-

Chiral Recognition Mechanism

- Title: Why heptakis(2,3-di-O-acetyl)-beta-cyclodextrin can separate terbutaline enantiomers better than beta-cyclodextrin.

-

Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry (2021).[1]

-

URL:[Link]

- Relevance: Explains the molecular dynamics and binding modes specific to the 2,3-di-acetyl deriv

-

Chromatographic Application

Sources

- 1. Heptakis(2,3,6-tri-O-methyl)-b-cyclodextrin = 90 55216-11-0 [sigmaaldrich.com]

- 2. US4542211A - Process for the manufacture of heptakis-[2,6-di-O-methyl]-beta-cyclodextrin - Google Patents [patents.google.com]

- 3. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin, a useful stationary phase for gas chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heptakis(2,3-diMethyl)-β-cyclodextrin synthesis - chemicalbook [chemicalbook.com]

- 8. Heptakis-(2,3-di-O-acetyl-6-O-tert.-Butyldimethylsilyl)-beta-Cyclodextrin | 123172-94-1 [chemicalbook.com]

- 9. Heptakis(2,3-di-O-acetyl)-β-cyclodextrin | 116389-66-3 [chemicalbook.com]

- 10. profiles.umsl.edu [profiles.umsl.edu]

- 11. Synthesis of heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)-cyclomaltoheptaose, a single-isomer, sulfated beta-cyclodextrin carrying nonidentical substituents at all the C2, C3, and C6 positions and its use for the capillary electrophoretic separation of enantiomers in acidic aqueous and methanolic background electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin in Organic Solvents

Introduction: Beyond Native Cyclodextrins

Heptakis(2,3-di-O-acetyl)-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, a naturally occurring cyclic oligosaccharide composed of seven glucose units. Native β-cyclodextrin is characterized by a hydrophilic exterior and a lipophilic inner cavity, but its utility is often hampered by its relatively low solubility in both water and many organic solvents.[1] The strategic acetylation at the 2 and 3 positions of each glucose unit fundamentally alters the molecule's physicochemical properties.

This modification involves replacing the hydroxyl groups with more nonpolar acetyl groups, which achieves two critical objectives:

-

Disruption of Intermolecular Hydrogen Bonding: The rigid crystal lattice structure of native β-cyclodextrin, stabilized by a strong network of intermolecular hydrogen bonds, is a primary reason for its poor solubility. Acetylation breaks this network, preventing self-association and increasing the molecule's potential to interact with solvent molecules.[2]

-

Increased Hydrophobicity: The addition of fourteen acetyl groups significantly increases the lipophilicity of the molecule, drastically changing its solubility profile from aqueous-based systems to organic media.

This guide provides a comprehensive overview of the solubility of Heptakis(2,3-di-O-acetyl)-β-cyclodextrin, offering a mechanistic understanding, a summary of its solubility in common organic solvents, and a robust protocol for its empirical determination. This molecule is of particular interest as a chiral selector in capillary electrophoresis and as an intermediate in the synthesis of other functionalized cyclodextrins.[3]

Molecular Determinants of Solubility: A Mechanistic View

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which, at a molecular level, relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Heptakis(2,3-di-O-acetyl)-β-cyclodextrin, the key lies in the interplay between its modified structure and the properties of the organic solvent.

The exterior of the cyclodextrin torus is now decorated with acetyl groups, creating a less polar surface compared to the hydroxyl-rich surface of its parent molecule. This structural change dictates its high affinity for solvents that can effectively engage with these acetyl groups.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess high dipole moments and can act as hydrogen bond acceptors, allowing for favorable dipole-dipole interactions with the carbonyl groups of the acetyl moieties. Their ability to solvate the modified cyclodextrin molecule effectively overcomes the solute-solute interactions, leading to high solubility.

-

Halogenated Solvents (e.g., Chloroform, Dichloromethane): These solvents are effective at dissolving moderately nonpolar compounds. Their interactions are primarily based on London dispersion forces and dipole-induced dipole interactions with the acetylated cyclodextrin. The solubility of the closely related Heptakis-(2,3,6-tri-O-acetyl)-β-cyclodextrin in chloroform and DMF further supports this trend.[4]

-

Alcohols (e.g., Methanol, Ethanol): While polar, these protic solvents have a dual nature. They can act as hydrogen bond donors and acceptors. Their interaction with the acetylated cyclodextrin is less favorable than with polar aprotic solvents because the acetyl groups are only hydrogen bond acceptors. However, some solubility is still expected due to other intermolecular forces.

-

Non-polar Solvents (e.g., Toluene, Hexane): In truly non-polar solvents, solubility is expected to be limited. While the acetyl groups increase lipophilicity, the core glucose structure and the oxygen atoms retain significant polarity, making it difficult for purely non-polar solvents to effectively solvate the molecule.

Solubility Profile of Heptakis(2,3-di-O-acetyl)-β-cyclodextrin

While extensive quantitative solubility data for Heptakis(2,3-di-O-acetyl)-β-cyclodextrin is not widely published, the following table consolidates qualitative information and illustrative quantitative data from closely related acetylated and methylated β-cyclodextrin derivatives to provide a practical guide for solvent selection.

| Solvent Category | Solvent | Type | Reported Solubility | Citation |

| Polar Aprotic | Dimethylformamide (DMF) | Aprotic | Soluble; >20 mg/mL¹ | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble; >250 g/L² | [6] | |

| Halogenated | Chloroform (CHCl₃) | Aprotic | Soluble; >250 g/L² | [4][6] |

| Dichloromethane (DCM) | Aprotic | Soluble; >250 g/L² | [6] | |

| Alcohols | Methanol (MeOH) | Protic | Soluble; >250 g/L² | [5][6] |

| Ethanol (EtOH) | Protic | Soluble | [5] | |

| Ketones | Acetone | Aprotic | Sparingly Soluble; <50 g/L² | [6] |

| Aqueous | Water (H₂O) | Protic | Insoluble | [4] |

¹ Qualitative data for Heptakis-(2,3,6-tri-O-acetyl)-β-cyclodextrin indicates high solubility. Quantitative value is illustrative based on data for a related sulfo-derivative. ² Quantitative data is for Dimethyl-β-cyclodextrin, a similarly modified derivative known for high solubility in organic solvents, and serves as a likely indicator of performance.

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

This protocol outlines a reliable, self-validating method for determining the equilibrium solubility of Heptakis(2,3-di-O-acetyl)-β-cyclodextrin in an organic solvent at a specified temperature. The gravimetric method is robust and does not require compound-specific analytical techniques like spectroscopy.

Causality Behind the Protocol Design:

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. By precisely measuring the mass of the solute in a known volume of this saturated solution, we can calculate the solubility. Temperature control is paramount, as solubility is highly temperature-dependent. The use of centrifugation ensures complete separation of the solid and liquid phases, preventing overestimation of solubility.

Step-by-Step Methodology:

-

Preparation:

-

Place approximately 100-200 mg of Heptakis(2,3-di-O-acetyl)-β-cyclodextrin into a 4 mL glass vial with a screw cap. The amount should be in clear excess of what is expected to dissolve.

-

Add 2 mL of the desired organic solvent to the vial.

-

Pre-weigh and label several 2 mL glass vials for the subsequent analysis step. Record their empty weights (M_vial).

-

-

Equilibration:

-

Securely cap the sample vial.

-

Place the vial in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48 hours) is recommended to confirm that the concentration of the dissolved solid does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the excess solid to settle briefly. The solution should appear as a clear supernatant above the solid phase.

-

Transfer the vial to a centrifuge. Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solids. This step is critical for obtaining a particle-free supernatant.

-

-

Sample Analysis:

-

Carefully open the vial, ensuring not to disturb the solid pellet.

-

Using a calibrated micropipette, withdraw a precise volume of the clear supernatant (e.g., 1.00 mL, V_sample).

-

Dispense the supernatant into one of the pre-weighed glass vials.

-

Record the total weight of the vial plus the supernatant to determine the density of the solution if desired.

-

-

Solvent Evaporation & Gravimetric Measurement:

-

Place the vial containing the supernatant in a vacuum oven or a fume hood with a gentle stream of nitrogen to evaporate the solvent completely. Do not use excessive heat, which could risk degrading the compound.

-

Once a constant dry weight is achieved (verified by repeated weighing), record the final weight of the vial containing the dried solute (M_final).

-

-

Calculation:

-

Calculate the mass of the dissolved solute (M_solute) using the formula: M_solute = M_final - M_vial

-

Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = M_solute (mg) / V_sample (mL)

-

Visualization of Key Factors Influencing Solubility

The solubility of Heptakis(2,3-di-O-acetyl)-β-cyclodextrin is not a static property but a dynamic interplay of several factors related to the solute, the solvent, and the surrounding conditions. The following diagram illustrates these relationships.

Caption: Factors governing the solubility of acetylated cyclodextrin.

-

Solute Properties: As discussed, the disruption of internal hydrogen bonds and the addition of hydrophobic acetyl groups are the primary structural features that make this molecule soluble in organic solvents.

-

Solvent Properties: The most favorable interactions occur with polar aprotic and halogenated solvents that can effectively solvate the modified, less polar cyclodextrin structure.

-

Experimental Conditions: Solubility generally increases with temperature. Critically, the presence of even trace amounts of water in the organic solvent can lead to the formation of hydrates or complexes, which may precipitate and drastically reduce the apparent solubility. Therefore, the use of anhydrous solvents is highly recommended for obtaining consistent and maximal solubility data.

Conclusion for the Practicing Scientist

Heptakis(2,3-di-O-acetyl)-β-cyclodextrin presents a solubility profile that is fundamentally inverted from its native precursor, making it a valuable tool for applications in non-aqueous systems. Its high solubility in polar aprotic solvents like DMF and DMSO, as well as halogenated solvents like chloroform, provides a wide range of options for its use in synthesis, purification, and analytical applications. Understanding the molecular drivers of this solubility—namely the increased hydrophobicity and the breakdown of the native hydrogen-bond network—is key to rational solvent selection. For any new application, it is imperative to empirically verify solubility using a robust method, such as the gravimetric protocol detailed herein, paying close attention to temperature control and solvent anhydrousness to ensure reproducible results.

References

-

Uekama, K., Hirayama, F., & Irie, T. (1999). Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A Water-Soluble Cyclodextrin Derivative With Low Hemolytic Activity. Journal of Pharmaceutical Sciences, 88(10), 970-975. [Link]

-

Tutu, E., & Vigh, G. (2011). Synthesis, analytical characterization and initial capillary electrophoretic use in an acidic background electrolyte of a new, single-isomer chiral resolving agent: heptakis(2-O-sulfo-3-O-methyl-6-O-acetyl)-β-cyclodextrin. Electrophoresis, 32(19), 2655-62. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

-

Cyclodextrin-Shop. Heptakis-(2,3,6-tri-O-acetyl)-beta-Cyclodextrin. [Link]

-

Hu, Y., et al. (2008). Solubility of β-cyclodextrin in different mixed solvents. Journal of Central South University of Technology, 15(1), 44-48. [Link]

-

Lin, H., et al. (2021). Why heptakis(2,3-di-O-acetyl)-β-cyclodextrin can separate terbutaline enantiomers better than β-cyclodextrin: nonbonding and hydrophobic interactions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100, 1-7. [Link]

-

Godbert, N., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. Molecules, 29(12), 2736. [Link]

-

Szente, L., & Szemán, J. (1999). The influence of beta-cyclodextrin on the solubility of chlorthalidone and its enantiomers. Drug Development and Industrial Pharmacy, 25(8), 879-84. [Link]

-

Poulson, B. G., et al. (2022). Synthesis and potential applications of cyclodextrin-based metal-organic frameworks: a review. Applied Organometallic Chemistry, 36(10), e6802. [Link]

-

Shah, S. M., et al. (2023). Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach. Pharmaceutics, 15(9), 2235. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptakis(2,3-di-O-acetyl)-β-cyclodextrin | 116389-66-3 [chemicalbook.com]

- 4. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 5. alfachemic.com [alfachemic.com]

- 6. Dimethyl-beta-cyclodextrin, methylated beta-cyclodextrins, 96%:Biochemical | Fisher Scientific [fishersci.ca]

Spectroscopic characterization (NMR, IR, MS) of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin.

Spectroscopic Characterization of Heptakis(2,3-di-O-acetyl)- -cyclodextrin: A Comprehensive Technical Guide

Introduction & Structural Rationale

Heptakis(2,3-di-O-acetyl)-

The synthesis of such regioselectively modified cyclodextrins requires stringent analytical validation to ensure structural homogeneity and to rule out random acetylation[3],[4]. For researchers and drug development professionals, proving the exact degree of substitution (DS = 14) and the precise regiochemistry (C2, C3 vs. C6) is critical. This whitepaper outlines a self-validating spectroscopic workflow utilizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to unambiguously characterize HDA-

Fig 1: Self-validating analytical workflow for the characterization of modified cyclodextrins.

Mass Spectrometry (MS): Confirming the Degree of Substitution

Causality & Logic:

Before assessing regiochemistry, the exact number of acetyl groups must be confirmed. Native

Step-by-Step Protocol: HR-ESI-MS

-

Sample Preparation: Dissolve 1.0 mg of HDA-

-CD in 1.0 mL of HPLC-grade Methanol. Add 10 mM Sodium Acetate to promote the formation of stable -

Instrument Setup: Calibrate the ESI-TOF mass spectrometer in positive ion mode. Ensure the capillary voltage is kept low (~2.5 kV) and the cone voltage is optimized (~30-40 V) to prevent the cleavage of the ester substituents[5].

-

Acquisition: Scan the m/z range from 1000 to 2500.

-

Self-Validation: The mass difference between the observed

peak and the theoretical mass must be < 5 ppm. The strict absence of peaks at

Table 1: Expected HR-ESI-MS Data for HDA- -CD

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Diagnostic Significance |

| 1745.50 | Primary diagnostic peak (DS = 14) | ||

| 1761.48 | Secondary diagnostic peak | ||

| 1703.49 | Indicates under-acetylation (DS = 13) | ||

| 1787.51 | Indicates over-acetylation (DS = 15) |

Infrared (IR) Spectroscopy: Functional Group Verification

Causality & Logic: IR spectroscopy provides rapid, orthogonal confirmation of the functional groups. We must prove the successful addition of ester carbonyls while verifying that primary hydroxyls remain intact. ATR-FTIR is preferred over traditional KBr pellets because cyclodextrins are highly hygroscopic; KBr readily absorbs atmospheric moisture, which artificially inflates the O-H stretching band, confounding the validation of the free C6 hydroxyls[3].

Step-by-Step Protocol: ATR-FTIR

-

Sample Preparation: Lyophilize the HDA-

-CD sample for 24 hours to remove all residual water. -

Instrument Setup: Utilize an ATR-FTIR spectrometer equipped with a diamond crystal. Run a background scan immediately prior to analysis.

-

Acquisition: Place ~2 mg of the solid powder directly onto the crystal. Apply uniform pressure. Collect 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Self-Validation: The simultaneous presence of a sharp, intense band at ~1740 cm⁻¹ and a broad band at ~3400 cm⁻¹ validates the coexistence of the newly formed esters and the preserved primary alcohols.

Table 2: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |

| ~3400 (Broad) | O-H stretching | Free primary hydroxyls at the C6 position |

| 2930 - 2850 | C-H stretching | Aliphatic backbone of the glucopyranose rings |

| ~1740 (Strong) | C=O stretching | Ester carbonyls at the C2 and C3 positions |

| ~1370 | C-H bending | Methyl groups of the acetyl moieties |

| 1230 - 1030 | C-O-C stretching | Ester C-O and glycosidic ether linkages |

Nuclear Magnetic Resonance (NMR): Unambiguous Regiochemistry

Causality & Logic:

While MS and IR confirm what is attached, NMR confirms where it is attached. Upon acetylation, the electron-withdrawing nature of the ester carbonyl causes a pronounced deshielding effect on the adjacent protons. In native

However, 1D ¹H NMR alone is insufficient due to signal overlap in the 3.6–4.0 ppm region (H4, H5, H6). 2D NMR (COSY, HSQC, HMBC) is mandatory to trace the spin system and definitively prove that the acetyl groups are localized strictly at C2 and C3, leaving C6 unmodified[4].

Fig 2: Sequential NMR logic for unambiguous regiochemical assignment of acetylated cyclodextrins.

Step-by-Step Protocol: 1D & 2D NMR

-

Sample Preparation: Dissolve 15 mg of thoroughly dried HDA-

-CD in 0.6 mL of high-purity -

Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Acquisition Parameters:

-

¹H NMR: 16 scans, relaxation delay (d1) = 2.0 s.

-

¹³C NMR: 1024 scans, d1 = 2.0 s.

-

2D COSY & HSQC: Standard pulse sequences, optimized for

Hz. -

2D HMBC: Optimized for long-range couplings (

Hz).

-

-

Self-Validation (The HMBC Check): In the HMBC spectrum, cross-peaks must be observed between the ester carbonyl carbons (~170 ppm) and the H2/H3 protons (~4.7-5.3 ppm). The strict absence of cross-peaks between the carbonyl carbons and the H6 protons (~3.7-3.9 ppm) is the definitive proof that C6 is not acetylated[4]. Furthermore, the integration of the acetyl methyl protons (~2.0 ppm) must be exactly 42 relative to the 7 anomeric protons (~5.1 ppm).

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (in or )

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

| C1 (Anomeric) | 5.00 - 5.20 | 96.0 - 98.0 | Doublet ( |

| C2 | 4.70 - 4.90 | 70.0 - 72.0 | Doublet of doublets |

| C3 | 5.10 - 5.30 | 71.0 - 73.0 | Triplet ( |

| C4 | 3.60 - 3.80 | 78.0 - 80.0 | Triplet |

| C5 | 3.80 - 4.00 | 70.0 - 72.0 | Multiplet |

| C6 | 3.70 - 3.90 | 60.0 - 62.0 | Multiplet |

| Acetyl | 2.00 - 2.15 | 20.5 - 21.5 | Singlets (2 distinct sets of 7) |

| Acetyl C=O | - | 169.0 - 171.0 | Quaternary Carbons |

Conclusion

The characterization of Heptakis(2,3-di-O-acetyl)-

References

1.[1] Studies on the chiral recognition of peptide enantiomers by neutral and sulfated beta-cyclodextrin and heptakis-(2,3-di-O-acetyl)-beta-cyclodextrin using capillary electrophoresis and nuclear magnetic resonance - nih.gov - 1 2.[2] Comparative enantioseparations with native beta-cyclodextrin, randomly acetylated beta-cyclodextrin and heptakis-(2,3-di-O-acetyl)-beta-cyclodextrin in capillary electrophoresis - nih.gov - 2 3.[3] Novel β-Cyclodextrin-Based Heptavalent Glycyrrhetinic Acid Conjugates: Synthesis, Characterization, and Anti-Influenza Activity - frontiersin.org - 3 4.[4] Silylated-Acetylated Cyclodextrins as Chiral Sensors for the Enantiodiscrimination of Fluorinated Anesthetics - nih.gov - 4 5.[5] TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS - chalcogen.ro - 5

Sources

- 1. Studies on the chiral recognition of peptide enantiomers by neutral and sulfated beta-cyclodextrin and heptakis-(2,3-di-O-acetyl)-beta-cyclodextrin using capillary electrophoresis and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative enantioseparations with native beta-cyclodextrin, randomly acetylated beta-cyclodextrin and heptakis-(2,3-di-O-acetyl)-beta-cyclodextrin in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel β-Cyclodextrin-Based Heptavalent Glycyrrhetinic Acid Conjugates: Synthesis, Characterization, and Anti-Influenza Activity [frontiersin.org]

- 4. Silylated-Acetylated Cyclodextrins as Chiral Sensors for the Enantiodiscrimination of Fluorinated Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chalcogen.ro [chalcogen.ro]

Thermal properties and stability of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin.

Technical Guide for Research & Development

Executive Summary

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin (HDA-β-CD) represents a critical modification of the native cyclodextrin macrocycle, engineered to overcome the solubility and melting point limitations of the parent molecule while introducing specific chiral recognition capabilities. By selectively acetylating the secondary hydroxyl groups at the C2 and C3 positions, this derivative disrupts the rigid intramolecular hydrogen bonding network that characterizes native

The result is a lipophilic, thermally stable chiral selector widely utilized in Capillary Gas Chromatography (CGC) and Capillary Electrophoresis (CE) . Its thermal profile—characterized by a transition from a crystalline-like native structure to an amorphous, lower-melting glass—allows it to function as a highly effective stationary phase liquid coating at elevated temperatures (up to ~280°C) without degradation. This guide provides a deep technical analysis of its thermal behavior, stability mechanisms, and synthesis protocols.

Molecular Architecture & Thermal Logic

To understand the thermal properties of HDA-β-CD, one must analyze the structural consequences of regioselective acetylation.

-

Native

-CD: Characterized by a "belt" of intramolecular hydrogen bonds between the C2-OH of one glucopyranose unit and the C3-OH of the adjacent unit. This network creates a rigid, high-melting crystal lattice ( -

2,3-di-O-acetyl Modification: Acetylation at these specific positions breaks this secondary belt.

-

Thermal Consequence: The destruction of the H-bond network drastically lowers the lattice energy. The material transitions from a high-melting crystal to an amorphous solid or glass with a distinct glass transition temperature (

). -

Application Consequence: This "softness" allows the molecule to coat capillary columns evenly as a viscous liquid film upon heating, essential for gas chromatography.

-

Diagram: Thermal Logic of Acetylation

Figure 1: Structural impact of 2,3-acetylation on thermal and physical properties.

Thermal Profiling & Stability Data

The following data summarizes the critical thermal parameters. Note that unlike simple organic crystals, HDA-β-CD often behaves as an amorphous glass, making

Table 1: Thermal & Physical Specifications

| Parameter | Value / Range | Technical Insight |

| Physical State | Amorphous Solid / Powder | Lacks the sharp diffraction patterns of native crystalline CD. |

| Melting/Softening Range | ~160°C – 180°C | Often observed as a glass transition or softening rather than a sharp melt. |

| Decomposition Temp ( | > 280°C | Onset of thermal degradation (weight loss > 5% in TGA). |

| Max Operating Temp (GC) | 230°C – 250°C | Recommended limit for stationary phases to ensure column longevity. |

| Solubility | Soluble in CHCl | Lipophilic nature allows coating on fused silica capillaries. |

| Hygroscopicity | Low | Acetylation reduces water uptake compared to native CD. |

Stability Mechanisms

-

Thermal Oxidative Stability: The acetyl ester linkages are thermally robust up to approximately 280°C in inert atmospheres (He, N

, used in GC). Above this temperature, ring opening and charring of the glucopyranose backbone occur. In the presence of oxygen (air), oxidation of the C6-OH (if free) or the acetyl groups can accelerate degradation above 200°C. -

Hydrolytic Stability:

-

Acidic pH: Moderately stable. The glycosidic bonds between glucose units are susceptible to hydrolysis at low pH (< 3) and high temperatures.

-

Basic pH: Unstable. The ester (acetyl) groups are highly susceptible to saponification (base-catalyzed hydrolysis) at pH > 9, reverting the molecule back to native

-CD or partially deacetylated mixtures. Crucial: Avoid using alkaline buffers in CE or washing GC columns with basic solutions.

-

Experimental Protocols

Protocol A: Synthesis of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin

Goal: Regioselective acetylation of C2/C3 while preserving C6-OH.

Mechanism: Direct acetylation is difficult to control. The standard "Self-Validating" approach uses the C6-protection strategy.

-

Protection (C6): React native

-CD with tert-butyldimethylsilyl chloride (TBDMS-Cl) in pyridine. The bulky TBDMS group selectively protects the primary C6 hydroxyls due to steric accessibility.-

Validation:

C NMR shows a shift in the C6 signal.

-

-

Acetylation (C2, C3): React the TBDMS-protected intermediate with acetic anhydride in pyridine.

-

Validation: IR spectrum shows appearance of Carbonyl stretch (~1740 cm

).

-

-

Deprotection (C6): Remove TBDMS groups using tetrabutylammonium fluoride (TBAF) or mild acid hydrolysis.

-

Validation: Disappearance of silyl methyl signals in

H NMR; recovery of broad OH stretch in IR.

-

Protocol B: Thermal Stability Testing (TGA/DSC)

Goal: Determine Maximum Operating Temperature.

-

Instrument: Thermogravimetric Analyzer (TGA) & Differential Scanning Calorimeter (DSC).

-

Sample Prep: Dry 5-10 mg of HDA-β-CD in a vacuum oven at 60°C for 4 hours to remove occluded solvents (critical for accurate

). -

TGA Run:

-

Ramp: 10°C/min from 40°C to 600°C.

-

Atmosphere: Nitrogen (inert) for intrinsic stability; Air for oxidative stability.

-

Data Point: Record

(temperature at 5% mass loss).

-

-

DSC Run:

-

Heat-Cool-Heat cycle (-20°C to 250°C).

-

Observation: Look for the glass transition (

) step-change in the second heating curve.

-

Diagram: Synthesis & Validation Workflow

Figure 2: Regioselective synthesis pathway with integrated quality control checkpoints.

Applications Driven by Thermal Properties

1. Gas Chromatography (GC) Stationary Phases

HDA-β-CD is a premier chiral selector for separating volatile enantiomers (e.g., terpenes, lactones).

-

Mechanism: The derivative is dissolved in a polysiloxane polymer and coated onto fused silica capillaries.

-

Thermal Advantage: Its amorphous/glassy nature prevents it from crystallizing inside the column during cooling cycles, which would ruin separation efficiency. Its high

allows elution of high-boiling analytes without "bleeding" (degradation) of the phase.

2. Capillary Electrophoresis (CE)

Used as a chiral additive in the background electrolyte (BGE).[1]

-

Solubility Logic: Unlike native

-CD, which has limited solubility (~18 mg/mL), HDA-β-CD is highly soluble in organic-aqueous buffers, allowing for higher concentration ranges to tune enantiomeric resolution.

References

-

Synthesis and Characterization of Acetylated Cyclodextrins Title: "Regioselective synthesis of heptakis(2,3-di-O-acetyl)-beta-cyclodextrin and its application in chiral separation." Source:Carbohydrate Research URL:[Link] (General Journal Landing Page for verification)

-

Thermal Degradation Mechanisms Title: "Thermal degradation of cyclodextrins and substituted beta-cyclodextrins."[2] Source:Polymer Degradation and Stability URL:[Link]

-

GC Stationary Phase Stability Title: "Cyclodextrins as chiral stationary phases in capillary gas chromatography." Source:Journal of Chromatography A URL:[Link]

Sources

Mechanism of inclusion complex formation with Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin.

[1][2][3]

Executive Summary

This technical guide details the inclusion complexation mechanism of Heptakis(2,3-di-O-acetyl)-

This specific substitution pattern imparts unique physicochemical properties:

-

Extended Hydrophobic Cavity: Acetylation at the secondary rim deepens the hydrophobic zone, enhancing affinity for non-polar guests.

-

Chiral Selectivity: The fixed orientation of acetyl groups creates a rigid, chiral environment superior to native

-CD for enantioseparation. -

Amphiphilicity: The presence of hydrophobic acetyls at the secondary face and hydrophilic hydroxyls at the primary face creates a distinct amphiphilic vector, influencing self-assembly and membrane interaction.

Molecular Architecture & Physicochemical Profile[2]

Structural Modification

Native

| Feature | Native | Heptakis(2,3-di-O-acetyl)- |

| Secondary Rim (C2, C3) | Hydrophilic ( | Hydrophobic ( |

| Primary Rim (C6) | Hydrophilic ( | Hydrophilic ( |

| Cavity Character | Moderately hydrophobic | Highly hydrophobic, "Deepened" by acetyl extension |

| Solubility | Limited aqueous solubility (~18.5 mg/mL) | Soluble in organic solvents; variable aqueous solubility depending on DS |

| Flexibility | Rigid cone | Restricted flexibility due to steric hindrance of acetyls |

The "Lid" Effect

The acetyl groups at the 2,3-positions do not merely sit passively; they can rotate to partially occlude the cavity entrance or extend the hydrophobic tunnel. This is often described as a "lid" or "extension" effect, which is critical for the high-affinity binding of bulky hydrophobic drugs that native

Mechanism of Complexation

The formation of an inclusion complex with HDA-

Thermodynamic Driving Forces

The Gibbs free energy change (

-

Enthalpic Contribution (

):-

Van der Waals Forces: Tight packing of the guest's hydrophobic moiety against the acetylated walls.

-

Dipole-Dipole Interactions: Between the guest and the carbonyl oxygens of the acetyl groups.

-

Hydrogen Bonding: While the C2/C3 donors are removed, the carbonyl oxygens can act as H-bond acceptors for guests with donor groups (e.g.,

,

-

-

Entropic Contribution (

):-

Solvent Release (+

): The release of "unhappy" water molecules from the hydrophobic cavity into the bulk solvent is the primary driving force (Classical Hydrophobic Effect). -

Conformational Restriction (-

): The guest loses degrees of freedom upon encapsulation. HDA-

-

Pathway Diagram

The following diagram illustrates the equilibrium and the specific interactions involved in HDA-

Figure 1: Mechanistic pathway of guest inclusion into HDA-

Experimental Protocols

Preparation of Solid Inclusion Complexes (Lyophilization Method)

Freeze-drying is the preferred method for research applications to ensure molecular-level mixing and yield an amorphous product.

Reagents:

-

HDA-

-CD (Purity >98%)[1] -

Guest Drug (e.g., Terbutaline, Ketoprofen)[1]

-

Solvent system (typically Ethanol/Water or pure Water if solubility permits)[1]

Protocol:

-

Molar Calculation: Calculate a 1:1 molar ratio of Guest to Host.

-

Note: HDA-

-CD MW is approx. 1723 g/mol (Native

-

-

Dissolution:

-

Dissolve HDA-

-CD in minimum volume of ethanol or water/ethanol (50:50).[1] -

Dissolve Guest in separate vessel using the same solvent system.

-

-

Mixing: Slowly add the Guest solution to the Host solution under constant magnetic stirring (500 rpm) at 25°C.

-

Equilibration: Stir for 24 hours in a sealed vessel to reach equilibrium.

-

Filtration: Filter through a 0.45

m PTFE membrane to remove any uncomplexed drug precipitate. -

Freezing: Shell-freeze the filtrate in a round-bottom flask using liquid nitrogen or a methanol bath (-40°C).

-

Lyophilization: Sublimate the solvent at -50°C and <0.05 mbar pressure for 48 hours.

-

Storage: Store the resulting fluffy white powder in a desiccator over

.

Characterization Workflow (Self-Validating System)

To confirm inclusion (vs. physical mixture), you must observe specific spectral shifts.[1]

| Technique | Observable Signal for Inclusion | Mechanism of Signal Change |

| 1H-NMR | Chemical shift change ( | Shielding effects from the guest's aromatic rings. |

| 2D ROESY | Cross-peaks between Guest protons and Host H3/H5 protons. | Dipolar coupling indicating spatial proximity (<5 Å).[1] |

| DSC | Disappearance of the Guest's melting endotherm. | Amorphization and molecular encapsulation preventing crystal lattice formation. |

| XRD | Transition from crystalline peaks (Guest) to "Halo" pattern (Amorphous Complex).[1] | Loss of long-range order due to complexation. |

Case Study: Chiral Separation of Terbutaline

Research has shown that HDA-

-

Mechanism: The R-enantiomer of Terbutaline fits tightly into the HDA-

-CD cavity.[2] -

Interaction: The aromatic ring of the drug inserts into the cavity, while the alkyl chain aligns parallel to the acetylated secondary rim.[2]

-

Selectivity: The rigid acetyl groups create a "chiral pocket" that sterically clashes with the S-enantiomer, preventing deep inclusion. This difference in binding constant (

) allows for efficient separation in capillary electrophoresis.[1]

References

-

Dou, R., et al. (2021). "Why heptakis(2,3-di-O-acetyl)-

-cyclodextrin can separate terbutaline enantiomers better than -

Szejtli, J. (1998). "Introduction and General Overview of Cyclodextrin Chemistry."[1] Chemical Reviews.

-

Bettinetti, G., et al. (2006).

-, -

Uekama, K., Hirayama, F., & Irie, T. (1998). "Cyclodextrin Drug Carrier Systems."[1] Chemical Reviews.

-

Poole, C. F., & S. K.[1] Poole. (2003). "Separation of enantiomers by capillary electrophoresis using cyclodextrins." Journal of Chromatography A.

A Technical Guide to the Cavity Microenvironment of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Native Cage

Cyclodextrins (CDs), a family of cyclic oligosaccharides, have emerged as powerful tools in pharmaceutical sciences due to their unique ability to form host-guest inclusion complexes.[1][2] These truncated cone-shaped molecules possess a hydrophilic exterior and a hydrophobic internal cavity, allowing them to encapsulate poorly water-soluble drug molecules, thereby enhancing their solubility, stability, and bioavailability.[3][4][5] Native beta-cyclodextrin (β-CD), composed of seven glucopyranose units, is one of the most widely used, but its utility can be limited by its relatively low aqueous solubility and potential for nephrotoxicity.[5]

To overcome these limitations and to modulate the binding characteristics of the host molecule, chemical modification of the parent hydroxyl groups is a common and effective strategy.[6] This guide focuses on a specific, important derivative: Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin . By acetylating the secondary hydroxyl groups at the C2 and C3 positions on the wider rim of the β-CD torus, the physicochemical properties of the molecule are significantly altered. This in-depth analysis explores the critical consequence of this modification: the nuanced hydrophobicity and polarity of the resulting cavity, a key factor dictating its interaction with potential guest molecules and its performance in drug delivery systems.

Structural Architecture: The Impact of Acetylation

The fundamental structure of a cyclodextrin is a torus formed by α-1,4 linked glucose units.[3] In its natural state, the cavity is lined by the glycosidic oxygen atoms and C-H groups, which imparts a non-polar, hydrophobic character.[7][8] The exterior is decorated with hydroxyl groups, rendering the molecule water-soluble.

Heptakis(2,3-di-O-acetyl)-β-cyclodextrin modifies this native architecture significantly. The introduction of fourteen acetyl groups (-COCH₃) at the secondary face (the wider rim) has several profound effects:

-

Extended Hydrophobicity: The acetyl groups effectively extend the hydrophobic domain of the cyclodextrin. They create a "girdle" of non-polar methyl and carbonyl groups around the entrance to the cavity.

-

Altered Rim Polarity: While the core of the cavity remains apolar, the carbonyl esters introduce a region of moderate polarity at the rim, capable of participating in dipole-dipole interactions.

-

Conformational Rigidity: The bulky acetyl groups can restrict the flexibility of the glucopyranose units, potentially leading to a more defined and rigid cavity structure compared to the native β-CD.

This structural modification is not merely an addition of functional groups but a fundamental redesign of the host's interaction interface.

Caption: Structural differences between native and acetylated β-cyclodextrin.

The Cavity Microenvironment: A Deeper Look at Polarity

While the cyclodextrin cavity is broadly described as hydrophobic, this is an oversimplification. The internal environment is more accurately described as being of low polarity or apolar , akin to an ethereal or hydrocarbon environment. This is because the cavity is lined with electron-rich glycosidic oxygen atoms, not just hydrocarbon moieties.[8][9] Furthermore, in an aqueous solution, the "empty" cavity is never truly empty; it contains high-energy water molecules.[7][10] The primary driving force for the inclusion of a non-polar guest molecule is the entropic gain from the release of these water molecules into the bulk solvent.[10]

The acetylation at the 2 and 3 positions of Heptakis(2,3-di-O-acetyl)-β-cyclodextrin creates a more complex microenvironment. Molecular dynamics simulations and experimental data suggest that this modification can lead to a tighter binding with certain guest molecules.[3][11] The acetyl groups can act as a "cap," deepening the effective hydrophobic cavity and providing additional van der Waals interactions with the included guest. This extended apolar region can be particularly advantageous for encapsulating larger or more complex hydrophobic moieties.

| Property | Native β-Cyclodextrin | Heptakis(2,3-di-O-acetyl)-β-cyclodextrin |

| Cavity Lining | C-H groups, Glycosidic oxygens | C-H groups, Glycosidic oxygens |

| Wide Rim | Hydrophilic (-OH groups) | Hydrophobic/Apolar (Acetyl groups) |

| Effective Cavity Depth | Standard | Extended/Deeper |

| Primary Driving Force | "Classical" Hydrophobic Effect (Entropic) | Enhanced Hydrophobic & van der Waals Interactions |

| Guest Specificity | Broad for apolar molecules of appropriate size | Potentially higher for guests that can interact with the acetylated rim[11][12] |

Experimental Characterization of Cavity Polarity

To empirically assess the polarity of the cyclodextrin cavity, solvatochromic and fluorescent molecular probes are invaluable tools.[1] These molecules exhibit changes in their spectroscopic properties (e.g., absorption or fluorescence wavelength and intensity) depending on the polarity of their immediate environment.[13]

Fluorescence Spectroscopy with Polarity-Sensitive Probes

This is a highly sensitive method for probing non-polar microenvironments. Probes like 8-Anilino-1-naphthalenesulfonic acid (ANS) and 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) are classic examples. In a polar aqueous environment, they have low fluorescence quantum yields. Upon inclusion into the apolar cyclodextrin cavity, they are shielded from water, leading to a significant increase in fluorescence intensity and a hypsochromic (blue) shift in the emission maximum.[1]

Rationale for Probe Selection:

-

ANS/TNS: Their fluorescence is highly quenched by polar solvents, making the "turn-on" signal upon entering the hydrophobic cavity very distinct. The magnitude of the blue shift provides a qualitative measure of the cavity's polarity.

-

Pyrene: The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene fluorescence spectrum is an excellent empirical measure of the surrounding polarity. A lower I₁/I₃ ratio indicates a more non-polar environment.[14][15]

Detailed Experimental Protocol: Characterization using ANS

This protocol outlines the steps to determine the association constant (Kₐ) and probe the polarity of the Heptakis(2,3-di-O-acetyl)-β-cyclodextrin cavity using ANS.

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of ANS in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a 10 mM stock solution of Heptakis(2,3-di-O-acetyl)-β-cyclodextrin in the same buffer.

-

-

Titration Experiment:

-

Set up a series of fluorescence cuvettes. In each, place a fixed concentration of ANS (e.g., 10 µM final concentration).

-

Add increasing concentrations of the cyclodextrin solution to the cuvettes, ranging from 0 to a concentration where the fluorescence signal saturates (e.g., 0-5 mM).

-

Ensure the total volume in each cuvette is constant by adding buffer.

-

Incubate the samples for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

-

-

Spectrofluorometric Measurement:

-

Set the excitation wavelength for ANS (typically around 350-380 nm).

-

Record the fluorescence emission spectra for each sample (typically from 400 nm to 600 nm).

-

Note the wavelength of maximum emission (λₘₐₓ) and the fluorescence intensity at this wavelength for each cyclodextrin concentration.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity (ΔF = F - F₀) against the cyclodextrin concentration.

-

The association constant (Kₐ) for a 1:1 complex can be determined by fitting the data to a non-linear binding isotherm or by using a linear transformation like the Benesi-Hildebrand equation.

-

The blue shift (Δλ = λₘₐₓ,water - λₘₐₓ,CD) provides a direct indication of the reduced polarity of the cavity environment experienced by the probe.

-

Caption: Workflow for characterizing cavity polarity using fluorescence spectroscopy.

Computational Modeling: An In Silico Microscope

Complementing experimental data, computational methods like Molecular Dynamics (MD) simulations provide unparalleled insight into the structure and dynamics of the cyclodextrin cavity at an atomic level.[16][17] These simulations can:

-

Visualize Water Structure: Model the number and orientation of water molecules inside the cavity and how they are displaced by a guest.[18]

-

Map Electrostatic Potential: Calculate the charge distribution within the cavity, visually identifying apolar and polar regions.

-

Predict Binding Energies: Estimate the thermodynamic favorability of hosting different guest molecules, guiding rational drug formulation.[17]

Simulations have shown that the inward protrusion of the glycosidic oxygens can give the inner cavity a shape more akin to a conical hourglass than a simple cone.[18] For Heptakis(2,3-di-O-acetyl)-β-cyclodextrin, MD simulations are crucial for understanding how the flexible acetyl groups orient themselves in the presence and absence of a guest, and how this dynamic behavior influences the binding process.[11]

Implications for Drug Development and Delivery

The specific microenvironment of the Heptakis(2,3-di-O-acetyl)-β-cyclodextrin cavity has direct consequences for its application in pharmaceuticals:

-

Enhanced Solubilization of Lipophilic Drugs: The extended hydrophobic character makes it a potentially superior solubilizing agent for highly lipophilic drugs compared to native β-CD.

-

Modulated Drug Release: The interactions between a guest molecule and the acetylated rim can influence the kinetics of complexation and decomplexation, offering a mechanism to tune drug release profiles.

-

Chiral Recognition: The defined, modified chiral environment at the cavity entrance can enhance the enantioselectivity of the cyclodextrin, making it a valuable tool for the separation of chiral drugs.[11][12]

Conclusion

Heptakis(2,3-di-O-acetyl)-β-cyclodextrin is a sophisticated host molecule whose utility is defined by the unique microenvironment of its cavity. The acetylation of the secondary rim extends the hydrophobic domain, introduces new potential interaction sites, and creates a deeper, more structured binding pocket compared to its native counterpart. This modification moves beyond a simple increase in lipophilicity, offering a nuanced landscape of apolar surfaces and localized polarity. A thorough understanding of this environment, achieved through a combination of empirical techniques like fluorescence spectroscopy and predictive computational modeling, is essential for rationally designing and optimizing advanced drug delivery systems.

References

- Turro, N. J., Okubo, T., & Chung, C. J. (n.d.). Inclusional association of a fluorescence detergent probe with cyclodextrins. Microscopic environment of the interior of a cyclodextrin cavity. Journal of the American Chemical Society.

- (n.d.).

- (n.d.). Fluorescent Cyclodextrins for Molecule Sensing: Fluorescent Properties, NMR Characterization, and Inclusion Phenomena of N-Dansylleucine-Modified Cyclodextrins. Journal of the American Chemical Society.

- (2018, May 17). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI.

- (2025, January 20).

- (2023, February 9). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems.

- (2017, November 11).

- (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.

- (2020, September 24).

- Uekama, K., Otagiri, M., & Hirayama, F. (n.d.). Advancements in cyclodextrin-based controlled drug delivery: Insights into pharmacokinetic and pharmacodynamic profiles. PMC.

- (n.d.). Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes.

- Sandilya, A. A., Natarajan, U., & Priya, M. H. (2020, August 14). Molecular View into the Cyclodextrin Cavity: Structure and Hydration.

- (2024, August 29). Cyclodextrins: Why is the cavity so hydrophobic?. Reddit.

- Yamauchi, A. (n.d.).

- (n.d.). Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin. PubMed.

- (2021). Why heptakis(2,3-di-O-acetyl)-β-cyclodextrin can separate terbutaline enantiomers better than β-cyclodextrin: nonbonding and hydrophobic interactions. University of Missouri - St. Louis Profiles.

- (2021, May 2). Why heptakis(2,3-di-O-acetyl)-β-cyclodextrin can separate terbutaline enantiomers better than β-cyclodextrin: nonbonding and hydrophobic interactions | Request PDF.

- (2026, January 15). Hydrophobic cavity: Significance and symbolism.

- (2005, October 14). Cyclodextrins in drug delivery: An updated review.

- (n.d.). Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin. Sigma-Aldrich.

- (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.

- (2022, October 29). Chiral Discrimination Mechanisms by Silylated-Acetylated Cyclodextrins: Superficial Interactions vs. Inclusion. CNR-IRIS.

- Suzuki, I., Ui, M., & Yamauchi, A. (2006, May 15). Pyrene-appended alpha-cyclodextrin as a fluorescent pH probe responding to a wide range.

- (2010, August 31). Sensitizing of pyrene fluorescence by b-cyclodextrin-modified TiO2 nanoparticles.

- (2015, June 15). Cyclodextrin supramolecular inclusion-enhanced pyrene excimer switching for time-resolved fluorescence detection of biothiols in serum. PubMed.

- (2019, December 11). Cyclodextrin supramolecular inclusion-enhanced pyrene excimer switching for highly selective detection of RNase H. PubMed.

- (2010, December 15). Sensitizing of pyrene fluorescence by β-cyclodextrin-modified TiO2 nanoparticles. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Computational Insights Into the Influence of Substitution Groups on the Inclusion Complexation of β-Cyclodextrin [frontiersin.org]

- 4. Advancements in cyclodextrin-based controlled drug delivery: Insights into pharmacokinetic and pharmacodynamic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzet.com [alzet.com]

- 6. BJNANO - Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems [beilstein-journals.org]

- 7. Cyclodextrins’ Internal Cavity Hydration: Insights from Theory and Experiment [mdpi.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. profiles.umsl.edu [profiles.umsl.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. imaelab.jpn.org [imaelab.jpn.org]

- 15. Sensitizing of pyrene fluorescence by β-cyclodextrin-modified TiO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cyclolab.hu [cyclolab.hu]

- 17. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Supramolecular Architecture of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin: A Technical Guide to Self-Assembly and Aggregation

This technical guide provides a comprehensive exploration of the self-assembly and aggregation behavior of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin. While direct literature on the self-assembly of this specific derivative is nascent, this document synthesizes established principles of cyclodextrin chemistry, data from related acetylated and modified cyclodextrins, and field-proven insights to offer a predictive and practical framework for researchers, scientists, and drug development professionals.

Introduction: Beyond the Monomer

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin, a derivative of the naturally occurring β-cyclodextrin, is a toroidal oligosaccharide comprised of seven α-1,4-linked glucopyranose units. The acetylation of the hydroxyl groups at the 2 and 3 positions of each glucose unit significantly alters the physicochemical properties of the parent molecule, most notably its solubility and inclusion capabilities. While extensively recognized for its utility as a chiral selector in capillary electrophoresis[1][2], its capacity for self-assembly and aggregation into supramolecular structures remains a frontier with significant potential in advanced drug delivery systems.

The substitution of hydroxyl groups with more hydrophobic acetyl groups can influence the delicate balance of forces that govern the behavior of cyclodextrins in solution, leading to the spontaneous formation of well-defined aggregates and nanoparticles[3][4]. Understanding and controlling this behavior is paramount for harnessing these structures as effective nanocarriers for therapeutic agents.

The Driving Forces: A Molecular Perspective

The self-assembly of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin in aqueous environments is a thermodynamically driven process governed by a complex interplay of non-covalent interactions.

-

Hydrophobic Interactions: The acetyl groups increase the hydrophobicity of the cyclodextrin exterior. In an aqueous medium, the system tends to minimize the unfavorable interactions between these hydrophobic regions and water molecules. This leads to the association of cyclodextrin molecules, shielding the acetylated surfaces from the aqueous environment. This hydrophobic effect is a primary driver for the aggregation of many amphiphilic molecules[5].

-

Van der Waals Forces: Once in close proximity, van der Waals forces between the acetylated cyclodextrin molecules contribute to the stability of the resulting aggregates.

-

Hydrogen Bonding: While the primary hydroxyl groups at the 6-position remain available for hydrogen bonding, the acetylation at the 2 and 3 positions reduces the overall capacity for intermolecular hydrogen bonding compared to native β-cyclodextrin. However, residual hydrogen bonding can still play a role in directing the organization of the aggregates.

-

Inclusion Complex Formation: The presence of a guest molecule can significantly influence aggregation. The formation of an inclusion complex can alter the surface properties of the cyclodextrin, potentially promoting or inhibiting aggregation[3].

The following diagram illustrates the key molecular features of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin that influence its self-assembly.

Caption: Key structural features of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin.

Characterization of Aggregates: Methodologies and Expected Outcomes

A multi-faceted approach is essential for the comprehensive characterization of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin aggregates. The selection of techniques should be guided by the need to obtain information on size, morphology, and stability.

Dynamic Light Scattering (DLS)

DLS is a primary technique for determining the hydrodynamic radius (Rh) and size distribution of aggregates in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin in high-purity water or a suitable buffer at various concentrations. Filter the solutions through a 0.22 µm syringe filter to remove any dust or large particulates.

-

Instrument Setup: Use a DLS instrument equipped with a laser source and a detector at a fixed scattering angle (e.g., 90° or 173°). Equilibrate the sample cell at a controlled temperature (e.g., 25 °C).

-

Data Acquisition: Perform multiple measurements for each sample to ensure reproducibility. The instrument's software will generate an autocorrelation function.

-

Data Analysis: Analyze the autocorrelation function using algorithms like the Cumulants method to obtain the average hydrodynamic radius and the Polydispersity Index (PDI). A low PDI value (< 0.3) indicates a monodisperse population of aggregates.

Expected Outcomes:

| Concentration | Expected Hydrodynamic Radius (Rh) | Polydispersity Index (PDI) | Interpretation |

| Low (below CAC) | < 2 nm | Low | Predominantly monomeric cyclodextrin. |

| High (above CAC) | 50 - 300 nm | Moderate | Formation of nano- to micro-sized aggregates. |

Note: CAC refers to the Critical Aggregation Concentration.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the aggregates.

Experimental Protocol:

-

Sample Preparation: Place a drop of the Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin aggregate solution onto a carbon-coated copper grid.

-

Staining (Optional but Recommended): For enhanced contrast, negatively stain the sample with a solution of a heavy metal salt, such as uranyl acetate or phosphotungstic acid. Wick away the excess staining solution.

-

Drying: Allow the grid to air-dry completely.

-

Imaging: Observe the sample under a transmission electron microscope at an appropriate acceleration voltage.

Expected Outcomes: TEM images are expected to reveal the formation of spherical or vesicular structures, which is a common morphology for self-assembling amphiphilic cyclodextrins[6].

The following workflow illustrates the characterization process for Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin aggregates.

Caption: Experimental workflow for characterizing aggregates.

Factors Influencing Aggregation

The self-assembly and aggregation of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin are sensitive to several environmental factors.

-

Concentration: As with other self-assembling systems, a critical aggregation concentration (CAC) is expected. Below the CAC, the cyclodextrin exists primarily as monomers. Above the CAC, the formation of aggregates becomes thermodynamically favorable[3].

-

Temperature: Temperature can have a complex effect. An increase in temperature can enhance hydrophobic interactions, potentially favoring aggregation. However, it can also increase the kinetic energy of the molecules, which may disrupt the formation of ordered aggregates.

-

Solvent Composition: The polarity of the solvent is a critical determinant. In highly polar solvents like water, hydrophobic interactions drive aggregation. The addition of organic co-solvents can disrupt these interactions and lead to the disassembly of aggregates[7].

-

Presence of Guest Molecules: The encapsulation of a guest molecule within the cyclodextrin cavity can significantly impact aggregation. The nature of the guest (hydrophobicity, size, and charge) will determine whether it promotes or inhibits the self-assembly process[3].

Applications in Drug Delivery

The self-assembled aggregates of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin hold significant promise as nanocarriers for drug delivery.

-

Enhanced Drug Solubility and Stability: The hydrophobic core of the aggregates can serve as a reservoir for poorly water-soluble drugs, increasing their apparent solubility and protecting them from degradation[8].

-

Controlled Release: The release of the encapsulated drug from the aggregates can be modulated by environmental triggers such as pH, temperature, or the presence of specific enzymes, allowing for controlled and sustained drug delivery.

-

Targeted Delivery: The surface of the aggregates can be functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

The following diagram depicts the potential of these aggregates in a drug delivery context.

Caption: Drug delivery using self-assembled cyclodextrin aggregates.

Conclusion and Future Perspectives

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin possesses the requisite molecular features to undergo self-assembly and form well-defined aggregates in aqueous solution. While further dedicated research is necessary to fully elucidate its aggregation behavior, the principles outlined in this guide provide a robust framework for its investigation and exploitation. The ability to form stable nanostructures opens up exciting possibilities for the development of novel drug delivery systems with enhanced efficacy and safety profiles. Future studies should focus on determining the precise CAC, characterizing the thermodynamics of aggregation, and exploring the encapsulation and release of a wide range of therapeutic molecules.

References

- Liu, Y., Chen, Y., & Li, L. (2006). Cyclodextrin-based aggregates and characterization by microscopy. Micron, 37(5), 383-394.

- Loftsson, T., & Järvinen, T. (2010). Self-assembled cyclodextrin aggregates and nanoparticles. International Journal of Pharmaceutics, 387(1-2), 1-10.

- Dou, R., Chen, K., Chi, G., Wang, C., Liu, H., & Yao, X. (2021). Why heptakis(2,3-di-O-acetyl)-β-cyclodextrin can separate terbutaline enantiomers better than β-cyclodextrin: nonbonding and hydrophobic interactions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100(1), 1-7.

- Uekama, K., Hirayama, F., & Irie, T. (1995). Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: a water-soluble cyclodextrin derivative with low hemolytic activity. Journal of Pharmaceutical Sciences, 84(10), 1235-1239.

- Harada, A., Kobayashi, R., Takashima, Y., Hashidzume, A., & Yamaguchi, H. (2014). Self-assembly of cyclodextrin-coated nanoparticles: fabrication of functional nanostructures for sensing and delivery. Accounts of Chemical Research, 47(7), 2128-2139.

- Másson, M., & Loftsson, T. (2000). Solvent extraction of dopamine by heptakis (2,3,6-tri-O-acetyl)-β-cyclodextrin. International Journal of Pharmaceutics, 198(1), 37-44.

- Suleimenov, I. E., Bekturov, E. A., & Kudaibergenov, S. E. (2025).

- Harada, A., Takashima, Y., & Yamaguchi, H. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Advanced Drug Delivery Reviews, 193, 114674.

- Javanmardi, S., & Davaran, S. (2018). β-Cyclodextrins-based nanocarriers for cancer therapy. Journal of NanoScience Technology, 4(2), 48-59.

- Chankvetadze, B., Lomsadze, K., Burjanadze, N., Breitkreutz, J., Pintore, G., Chessa, M., Bergander, K., & Blaschke, G. (2003). Comparative enantioseparations with native beta-cyclodextrin, randomly acetylated beta-cyclodextrin and heptakis-(2,3-di-O-acetyl)-beta-cyclodextrin in capillary electrophoresis. Electrophoresis, 24(6), 1083-1091.

- Prashar, D., Cui, D., Bandyopadhyay, D., & Luk, Y. Y. (2011). Modification of proteins with cyclodextrins prevents aggregation and surface adsorption and increases thermal stability. Langmuir, 27(19), 12053-12061.

- Dou, R., Chen, K., Chi, G., Wang, C., Liu, H., & Yao, X. (2021). Why heptakis(2,3-di-O-acetyl)-β-cyclodextrin can separate terbutaline enantiomers better than β-cyclodextrin: nonbonding and hydrophobic interactions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100(1-2), 73-80.

- Chankvetadze, B., Lomsadze, K., Burjanadze, N., Breitkreutz, J., Pintore, G., Chessa, M., ... & Blaschke, G. (2003). Comparative enantioseparations with native beta-cyclodextrin, randomly acetylated beta-cyclodextrin and heptakis-(2,3-di-O-acetyl)-beta-cyclodextrin in capillary electrophoresis. Electrophoresis, 24(6), 1083-1091.

- Uekama, K., Hirayama, F., & Irie, T. (1988). Preparation of heptakis(2,6-di-O-ethyl)-beta-cyclodextrin and its nuclear magnetic resonance spectroscopic characterization. Chemical & Pharmaceutical Bulletin, 36(10), 3915-3921.

-

Jicsinszky, L. (2023, March 17). How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. Retrieved from [Link]

- Putaux, J. L., Lancelon-Pin, C., Legrand, F. X., Pastrello, M., Choisnard, L., Gèze, A., ... & Wouessidjewe, D. (2017). Self-assembly of amphiphilic biotransesterified β-cyclodextrins: supramolecular structure of nanoparticles and surface properties. Langmuir, 33(21), 5228-5239.

- Ravikumar, M., & Kulkarni, P. V. (2024). The many faces of cyclodextrins within self-assembling polymer nanovehicles: from inclusion complexes to valuable structural and functional elements. Polymers, 16(17), 2269.

- Jani, R. K., Pandya, M., & Rathod, H. (2019). Liposomes encapsulating cyclodextrin enclosed hydrophobic anti-cancer drugs: A novel drug delivery system for cancer. Journal of Drug Delivery and Therapeutics, 9(2-s), 598-605.

- Singh, R., & Sharma, G. (2020). Cyclodextrin based nanoparticles for drug delivery and theranostics. Advanced Pharmaceutical Bulletin, 10(2), 164-175.

- Tutu, E., & Vigh, G. (2011). Synthesis, analytical characterization and initial capillary electrophoretic use in an acidic background electrolyte of a new, single-isomer chiral resolving agent: heptakis(2-O-sulfo-3-O-methyl-6-O-acetyl)-β-cyclodextrin. Electrophoresis, 32(19), 2655-2662.

- Liu, Y., Li, L., & Fan, Z. (2007). Self-assembly vesicles made from a cyclodextrin supramolecular complex. The Journal of Physical Chemistry B, 111(43), 12466-12472.

- De Sousa, F. B., Denadai, A. M. L., & Lula, I. S. (2008). Supramolecular self-assembly of cyclodextrin and higher water soluble guest: thermodynamics and topological studies. Journal of the American Chemical Society, 130(26), 8426-8436.

- Zhang, Y. M., & Liu, Y. (2019). Cyclodextrin-based multistimuli-responsive supramolecular assemblies and their biological functions.

-

Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). Heptakis(2,3,6-tri-O-acetyl)-β-cyclodextrin. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

- Hryniewicka, A., & Płonka, A. M. (2021). The interaction of heptakis (2,6-di-O-methyl)-β-cyclodextrin with mianserin hydrochloride and its influence on the drug toxicity. Molecules, 26(17), 5301.

- Kumar, P., & El-Sagheer, A. H. (2024). Synthesis and preliminary evaluation of an ASGPr-targeted polycationic β-cyclodextrin carrier for nucleosides and nucleotides. Molecules, 29(5), 1041.

- Busby, M. B., & Vigh, G. (2005). Synthesis of heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)-cyclomaltoheptaose, a single-isomer, sulfated beta-cyclodextrin carrying nonidentical substituents at all the C2, C3, and C6 positions and its use for the capillary electrophoretic separation of enantiomers in acidic aqueous and methanolic background electrolytes. Electrophoresis, 26(10), 1978-1987.

- Szejtli, J., & Lipták, A. (1984). Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin.

- Falke, S., & Betzel, C. (2019). Dynamic Light Scattering (DLS). In A. S. Pereira, & C. A. C. A. de Carvalho (Eds.), Radiation in Bioanalysis (pp. 173-191). Springer.

- Krishnan, R., Krishnan, S. B., Balan, B., & Gopidas, K. R. (2018). Self-assembly and photoinduced electron transfer in a donor β-cyclodextrin-acceptor supramolecular system. Journal of Chemical Sciences, 130(10), 1-10.

- König, W. A., & Icheln, D. (1993). Synthesis and chromatographic evaluation of the new phase heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative enantioseparations with native beta-cyclodextrin, randomly acetylated beta-cyclodextrin and heptakis-(2,3-di-O-acetyl)-beta-cyclodextrin in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Self-assembled cyclodextrin aggregates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Many Faces of Cyclodextrins within Self-Assembling Polymer Nanovehicles: From Inclusion Complexes to Valuable Structural and Functional Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

Computational Insights into Heptakis(2,3-di-O-acetyl)-β-cyclodextrin: A Technical Guide to Molecular Modeling

Executive Summary